Decahydroisoquinoline-2-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

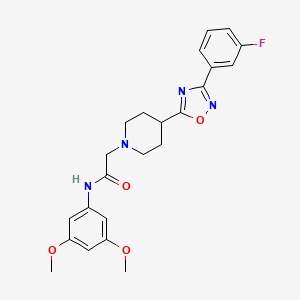

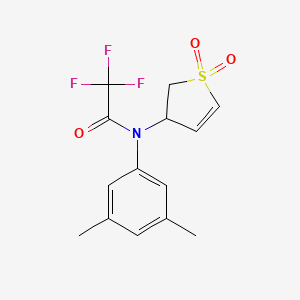

Decahydroisoquinoline-2-sulfonyl chloride (DHQSOCl) belongs to the family of sulfonyl chlorides. It has a molecular weight of 237.75 . The IUPAC name for this compound is octahydro-2 (1H)-isoquinolinesulfonyl chloride .

Synthesis Analysis

Sulfonyl chlorides, including this compound, can be synthesized by chlorosulfonation . This process involves the reaction of organic compounds with chlorosulfonic acid. The resulting sulfonyl chlorides are usually soluble in organic solvents and can be easily separated from the reaction mixture .Molecular Structure Analysis

The InChI code for this compound is1S/C9H16ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2 . Chemical Reactions Analysis

Sulfonyl chlorides, including this compound, are commonly used as reagents for introducing sulfonamide functional groups into organic compounds. They can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings .Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.75 .科学的研究の応用

Copper-Catalyzed Sulfonylation

Copper-catalyzed methodologies have been developed for the direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides. This process occurs at specific positions on the quinoline rings and exhibits a broad tolerance for various functional groups. Further synthetic transformations of the sulfonylated products yield compounds of practical utility (Liang et al., 2015), (Qiao et al., 2015).

Sulfonylation Under Metal-Free Conditions

A site-selective oxidative C-H sulfonylation method for 8-acylaminoquinolines and anilides with sulfonyl chlorides has been developed. This method operates under mild, metal-free conditions and demonstrates good functional group compatibility, offering a novel approach for the synthesis of sulfone compounds (Wang et al., 2017).

Synthesis of Heterocyclic Sulfones

Techniques have been reported for the synthesis of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, which are crucial motifs in medicinal chemistry. These methods often rely on reactions with sulfonyl chlorides, underscoring the importance of sulfonylation reactions in creating pharmacologically relevant structures (Patel et al., 2022).

Characterization of Sulfonylated Compounds

Studies have also focused on the synthesis and characterization of sulfonamides and their metal complexes derived from reactions with sulfonyl chlorides. These compounds show promise in various fields, including materials science and biochemistry, due to their unique structural and electronic properties (Macías et al., 2002).

Development of Antimalarial Compounds

Research into benzene and isoquinoline sulfonamide derivatives synthesized via nucleophilic displacement on sulfonyl chlorides has shown significant antimalarial activity, demonstrating the potential of sulfonylation reactions in contributing to the fight against malaria (Parai et al., 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYLNEDQPMFVRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CCC2C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2627035.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2627039.png)

![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627043.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2627044.png)

![4-[3-(2-Methylphenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2627046.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2627047.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2627052.png)

![5-[2-(4-Chloroanilino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2627054.png)